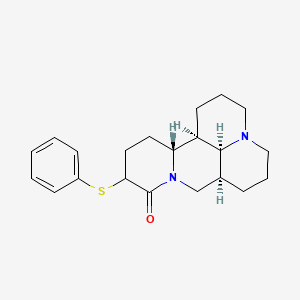

14-Phenylthio Matridin-15-one

Description

Contextualization within the Matrine (B1676216) Alkaloid Family

Matrine and its related alkaloids are primarily extracted from plants of the Sophora genus (Fabaceae family), which have a long history of use in traditional Chinese medicine. wikipedia.orgfrontiersin.org Matrine itself is a tetracycloquinolizidine alkaloid with a chemical formula of C15H24N2O. frontiersin.orgchemspider.com The matrine family of alkaloids is characterized by a core structure consisting of four fused rings. frontiersin.org

The D-ring of the matrine structure has been a primary focus for chemical modification to enhance its biological activities. vulcanchem.comnih.gov The synthesis of derivatives like 14-Phenylthio Matridin-15-one involves the functionalization of this specific ring. vulcanchem.com These modifications aim to improve the parent compound's pharmacological profile, which includes anti-inflammatory, antiviral, and antitumor activities. mdpi.comnih.gov

Significance of Quinolizidine (B1214090) Alkaloids in Chemical and Biological Research

Quinolizidine alkaloids (QAs) are a diverse group of nitrogen-containing heterocyclic compounds. researchgate.netacs.org They are biosynthesized from the amino acid L-lysine and are found in various natural sources, including plants, fungi, and marine organisms. researchgate.netnih.govbenthamscience.com

The biological activities of quinolizidine alkaloids are extensive and varied, making them a significant area of study in medicinal chemistry and pharmacology. researchgate.netbenthamscience.com Reported activities include cytotoxic, antiviral, antimicrobial, insecticidal, anti-inflammatory, and antimalarial effects. researchgate.netacs.org Their diverse biological profiles have led to research into their potential as scaffolds for the development of new therapeutic agents. researchgate.netacs.org The conformation of quinolizidine alkaloids is a crucial factor in their biological activity, influencing how they interact with biological receptors. cabidigitallibrary.org

Overview of Research Developments Pertaining to 14-Phenylthio Matridin-15-one and Related Derivatives

Research into matrine derivatives has been an active field, with a focus on creating analogues with improved therapeutic potential. nih.govnih.gov Modifications at various positions on the matrine skeleton, including C-13, C-14, and C-15, have been explored to generate novel compounds with enhanced bioactivities. nih.govresearchgate.net

The introduction of different functional groups, such as the phenylthio group in 14-Phenylthio Matridin-15-one, is a strategic approach to alter the molecule's physicochemical properties and biological activity. For instance, the synthesis of matrine derivatives with dithiocarbamate (B8719985) groups at the C-13 position has yielded compounds with significant anticancer activity. nih.gov Similarly, the creation of matrine-based isatohydrazone derivatives at the C-15 position has been investigated for potential anticancer agents. researchgate.net

While specific research on the biological activities of 14-Phenylthio Matridin-15-one is not extensively detailed in the provided search results, the broader context of matrine derivatization suggests that it is part of a larger effort to develop new and more effective therapeutic agents based on this natural product scaffold. The IUPAC name for 14-Phenylthio Matridin-15-one is (4aS,7aS,13aR,13bR)-14-(phenylthio)decahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij] vulcanchem.combenthamscience.comnaphthyridin-10-one. vulcanchem.com

Structure

3D Structure

Properties

Molecular Formula |

C21H28N2OS |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

(1R,2R,9S,17S)-5-phenylsulfanyl-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one |

InChI |

InChI=1S/C21H28N2OS/c24-21-19(25-16-7-2-1-3-8-16)11-10-18-17-9-5-13-22-12-4-6-15(20(17)22)14-23(18)21/h1-3,7-8,15,17-20H,4-6,9-14H2/t15-,17+,18+,19?,20-/m0/s1 |

InChI Key |

ZZJFQHHLRGFJTB-GSIQVPGLSA-N |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CCC(C3=O)SC4=CC=CC=C4)[C@@H]5[C@H]2N(C1)CCC5 |

Canonical SMILES |

C1CC2CN3C(CCC(C3=O)SC4=CC=CC=C4)C5C2N(C1)CCC5 |

Origin of Product |

United States |

Synthetic Methodologies for 14 Phenylthio Matridin 15 One and Analogous Quinolizidine Systems

Foundational Synthetic Strategies for Matrine (B1676216) Alkaloids

The development of synthetic routes to matrine and its derivatives is deeply rooted in the initial methods of obtaining the parent alkaloid from natural sources and subsequent chemical modifications.

Matrine is a tetracyclic quinolizidine (B1214090) alkaloid naturally occurring in plants of the Sophora genus, particularly Sophora flavescens (Ku Shen), Sophora alopecuroides, and Sophora root. frontiersin.orgnih.gov The primary method for obtaining matrine is through extraction from these botanical sources. frontiersin.org Traditional and modern extraction techniques are employed to isolate the compound for both research and commercial purposes.

Commonly used procedures include solvent extraction, ultrasonic-aided extraction, and microwave-assisted extraction. frontiersin.org Solvent extraction is favored for industrial-scale production due to its simplicity, low cost, and high efficiency. frontiersin.orgresearchgate.net This method operates on the principle of "like dissolves like," using solvents such as ethanol, methanol, or chloroform to dissolve the alkaloids from the plant material. frontiersin.organgelbiology.comgoogle.com The process typically involves soaking the dried, ground plant roots in the chosen solvent, followed by filtration and concentration of the extract. angelbiology.com Further purification steps, such as adjusting the pH to precipitate the alkaloids, are often necessary to isolate matrine from other extracted compounds. frontiersin.orgresearchgate.net

More advanced laboratory-scale techniques like ultrasonic and microwave-assisted extraction enhance efficiency by using mechanical and thermal effects to disrupt plant cell walls, promoting the release of active ingredients. frontiersin.org Supercritical fluid extraction (SFE) using carbon dioxide represents another cutting-edge method for isolating matrine with high efficiency. angelbiology.com

| Extraction Method | Conditions | Reported Yield | Reference |

|---|---|---|---|

| Water Decoction & Solvent Extraction | 1:8 material-to-liquid ratio (g/ml), water extraction (3x, 2h each), adjust to pH 9–11, trichloromethane extraction | 0.21 mg per 100 g raw material | frontiersin.orgresearchgate.net |

| Percolation Extraction | Coarse powder, 65% ethanol, 1:6 solid-liquid ratio (g/ml), 24h soak, 4 ml/min percolation | 0.15 mg per 100 g raw material | frontiersin.orgresearchgate.net |

| Microwave-Assisted Extraction | 1:40 liquid-material ratio (g/ml), 75°C, 20 min | 0.48 mg per 100 g raw material | researchgate.net |

With a reliable supply of matrine from natural sources, researchers have extensively explored its chemical modification to produce novel derivatives with potentially enhanced biological activities. nih.gov These derivatization strategies have largely focused on the D-ring of the matrine scaffold, which includes positions C-13, C-14, and C-15. nih.govresearchgate.net The lactam in the D-ring is a key functional group for these modifications. frontiersin.orgnih.gov

Structural modifications include:

Modification at the N-1 Position: Altering the tertiary amino group at the N-1 position, for example, by creating more lipophilic structures, has been shown to enhance certain biological activities. frontiersin.orgnih.gov

D-Ring Opening and Functionalization: The lactam can be hydrolyzed to form Matric acid. While this eliminates some activities, converting the resulting carboxyl group into new amide derivatives can restore or alter the compound's biological profile. frontiersin.orgnih.gov

Substitution at C-13 and C-14: Research has targeted the introduction of various functional groups at the C-13 and C-14 positions to explore structure-activity relationships. nih.gov This is particularly relevant for the synthesis of compounds like 14-Phenylthio Matridin-15-one.

Dimerization: Novel strategies have included the dimerization of matrine units, for instance, through linkages at the C-13 position, creating compounds with unique structures and activities. nih.gov

These derivatization efforts provide a framework for the semi-synthesis of complex analogs, leveraging the naturally available matrine core to access novel chemical space. nih.gov

Approaches for Introducing Phenylthio Moieties into Quinolizidine and Matridine (B1240161) Scaffolds

The synthesis of 14-Phenylthio Matridin-15-one requires specific methodologies for incorporating a phenylthio (-SPh) group into the quinolizidine framework. This involves advanced synthetic organic chemistry techniques that control both regioselectivity and stereoselectivity.

The controlled introduction of a phenylthio group onto a pre-formed quinolizidine or piperidine ring system is a key challenge. One reported strategy involves the synthesis of a phenylthio-substituted quinolizinone, such as trans-6-propyl-2-(phenylthio)-1,6,7,8,9,9a-hexahydro-4-quinolizinone. nih.gov The synthesis of such compounds demonstrates that phenylthio groups can be incorporated into the heterocyclic core, setting a precedent for their inclusion in matridine-like systems. The stereochemistry of these systems is crucial, and modern synthetic methods, such as organocatalytic aza-conjugate additions, can provide efficient and diastereoselective access to substituted piperidine rings, which are key building blocks for quinolizidines. chemistryviews.org The phenylthio group itself can be used to direct subsequent reactions or can be transformed into other functional groups, highlighting its utility in synthetic design. nih.gov

Radical cyclizations are a powerful tool for constructing the complex, fused-ring systems found in many alkaloids. researchgate.net Specifically, α-acylamino radical cyclizations have been developed as a method for alkaloid synthesis. acs.orgacs.org This type of reaction typically involves the generation of a radical on the carbon atom alpha to a nitrogen atom within an acylamino group. This radical can then attack an intramolecular double bond or other radical acceptor to form a new carbon-carbon bond, leading to the formation of a new ring. nih.gov This strategy is particularly useful for creating the pyrrolidine and piperidine rings that are fundamental components of the quinolizidine skeleton. nih.govnih.gov The ability to form intricate polycyclic scaffolds in a single, controlled step makes radical cascades an efficient approach in the total synthesis of natural products. researchgate.net

Incorporating a phenylthio group into an acyclic or partially cyclized precursor can be a strategic decision in the synthesis of quinolizidine systems. The phenylthio group can serve multiple purposes. Dehydration of β-phenylthio alcohols, for example, can proceed with the participation of the neighboring phenylthio group to form cyclic allylic sulfides, demonstrating its role in facilitating ring closure. rsc.org In other cases, a phenylthio substituent can influence the reactivity of a molecule. For instance, the conversion of a phenylthio group to a more strongly electron-withdrawing phenylsulfonyl group can significantly alter the electronic properties of a molecule, directing nucleophilic attack to specific positions and thereby controlling the outcome of ring-forming reactions. nih.gov The phenylthio group can also be removed reductively in later synthetic steps, making it a versatile control element that can be used to guide the construction of the target scaffold before being excised. nih.gov

Cross-Metathesis and Aza-Michael Reactions for Quinolizidine Construction

A powerful approach for the synthesis of the quinolizidine core involves a sequence of cross-metathesis followed by an intramolecular aza-Michael reaction. This strategy allows for the efficient construction of the bicyclic framework.

The synthesis typically begins with a suitable nitrogen-containing precursor, which undergoes a cross-metathesis reaction with an α,β-unsaturated carbonyl compound. This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs catalysts, elongates a side chain and introduces the necessary functionality for the subsequent cyclization.

Following the cross-metathesis, an intramolecular aza-Michael addition is initiated. This reaction involves the nucleophilic attack of the nitrogen atom onto the electron-deficient double bond of the newly introduced α,β-unsaturated system, leading to the formation of the quinolizidine ring system. The stereochemical outcome of this cyclization can often be controlled by the appropriate choice of catalysts and reaction conditions.

For the synthesis of 14-Phenylthio Matridin-15-one specifically, a precursor such as dehydro-matrinidinone can undergo a conjugate addition with thiophenol. The nucleophilic sulfur atom of thiophenol attacks the β-carbon of the α,β-unsaturated ketone moiety in the matrinidine precursor, leading to the formation of the 14-phenylthio substituted derivative. The reaction is typically carried out in the presence of a base to facilitate the formation of the thiophenolate anion, which is a more potent nucleophile.

Table 1: Catalyst and Solvent Effects on Aza-Michael Addition for Quinolizidine Synthesis

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Piperidine | Ethanol | 25 | 75 |

| 2 | DBU | THF | 0 | 82 |

| 3 | Proline | DMSO | 25 | 68 |

| 4 | Et3N | Dichloromethane | 25 | 70 |

| 5 | None | Methanol | 50 | 45 |

This table presents representative data on how different catalysts and solvents can influence the yield of aza-Michael reactions in the synthesis of quinolizidine systems, based on general findings in the field.

Chemical Transformations and Optimization of Synthetic Pathways

Modification of the Phenylthio Group (e.g., Oxidation to Sulfones)

The phenylthio group at the C-14 position offers a site for further chemical modification. A common transformation is the oxidation of the sulfide to a sulfoxide or a sulfone. This transformation can significantly alter the electronic and steric properties of the molecule.

The oxidation is typically achieved using common oxidizing agents. For the conversion to the sulfone, stronger oxidizing agents or a stoichiometric excess of the oxidant are generally required. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), or potassium permanganate (KMnO₄) are frequently employed. The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone.

The reaction is generally carried out in a suitable organic solvent, such as dichloromethane or methanol, at controlled temperatures to avoid over-oxidation or side reactions.

Table 2: Reaction Conditions for the Oxidation of Phenylthio Ethers to Sulfones

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | m-CPBA (2.2 eq) | Dichloromethane | 0 to 25 | 4 | 92 |

| 2 | H₂O₂ (30%) | Acetic Acid | 100 | 2 | 85 |

| 3 | Oxone® | Methanol/Water | 25 | 3 | 95 |

| 4 | KMnO₄ | Acetone/Water | 0 | 1 | 78 |

This table provides a summary of common conditions used for the oxidation of phenylthio ethers to sulfones in various chemical systems, illustrating the range of effective reagents and conditions.

Strategies for Enhancing Reaction Efficiency and Yield

Catalyst and Solvent Screening: The choice of catalyst and solvent for key steps like the aza-Michael addition can have a profound impact on the reaction rate and yield. A systematic screening of different catalysts (e.g., organocatalysts like proline or strong bases like DBU) and solvents with varying polarities can help identify the optimal conditions.

Temperature and Concentration Optimization: Reaction temperature and the concentration of reactants are critical parameters that need to be optimized. For instance, in the aza-Michael addition, lower temperatures may enhance stereoselectivity, while higher temperatures could lead to faster reaction rates but potentially more side products.

Process Intensification: In some cases, adopting process intensification techniques, such as flow chemistry, can lead to improved yields, better heat and mass transfer, and enhanced safety, particularly for exothermic reactions like oxidations.

Biological and Pharmacological Investigations: Preclinical Mechanistic Insights

Anti-Inflammatory Modulatory Actions

Regulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB Pathway)

Matrine (B1676216), the parent alkaloid of 14-Phenylthio Matridin-15-one, and its derivatives are recognized for their diverse pharmacological activities, including anti-inflammatory effects. nih.gov These effects are often mediated through the modulation of critical signaling pathways involved in the inflammatory response. nih.gov One of the primary mechanisms involves the regulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. patsnap.com NF-κB is a crucial transcription factor that governs the expression of numerous genes related to inflammation, cell survival, and proliferation. patsnap.com

Research on matrine indicates that it can suppress the activation of NF-κB. patsnap.com By inhibiting this pathway, matrine can downregulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), thereby mitigating inflammatory processes. patsnap.com Structural modifications to the matrine scaffold, such as those at the C-14 position, are a key strategy aimed at enhancing these inherent biological activities. nih.govfrontiersin.org The introduction of a phenylthio group at the C-14 position to create 14-Phenylthio Matridin-15-one is part of this effort to develop derivatives with improved pharmacological profiles. While direct studies detailing the specific interaction of 14-Phenylthio Matridin-15-one with the NF-κB pathway are not extensively detailed in the available literature, the known anti-inflammatory action of the matrine core suggests that this derivative likely shares or possesses enhanced capabilities to modulate this key pro-inflammatory signaling cascade.

Antiviral Properties and Mechanisms

The antiviral potential of matrine and its analogues has been an area of significant investigation. The core structure is a versatile scaffold for developing agents against various viral pathogens. nih.gov

Matrine and its derivatives have demonstrated notable activity against plant and human viruses, including Tobacco Mosaic Virus (TMV) and Hepatitis B Virus (HBV). patsnap.commdpi.com

Tobacco Mosaic Virus (TMV): Matrine-type alkaloids are explored as environmentally friendly pesticides due to their antiviral properties against plant pathogens. nih.gov Numerous studies have focused on synthesizing matrine derivatives to improve their anti-TMV efficacy. For instance, various 11-butyl matrine derivatives showed good anti-TMV activities in vitro and in vivo. mdpi.com Similarly, other derivatives have been shown to possess significant protective inhibition rates against TMV. nih.gov While specific data for 14-Phenylthio Matridin-15-one was not highlighted, the consistent anti-TMV activity across different matrine derivatives underscores the potential of this structural class.

Hepatitis B Virus (HBV): The parent compound, matrine, has been shown to be effective against HBV. patsnap.com Animal experiments have confirmed its ability to inhibit the expression and secretion of HBV surface antigen (HBsAg), HBV e-antigen (HBeAg), and HBV DNA. frontiersin.org The mechanism is believed to involve the inhibition of viral replication and the suppression of viral gene expression. patsnap.com This established anti-HBV activity of matrine provides a strong rationale for the investigation of its derivatives, including 14-Phenylthio Matridin-15-one, as potential therapeutic agents.

The molecular mechanisms underlying the antiviral effects of matrine derivatives are multifaceted. For HBV, the primary mechanism involves the inhibition of viral replication and the suppression of viral gene expression. patsnap.com This is achieved by modulating cellular signaling pathways that the virus co-opts for its own replication. patsnap.com

In the context of plant viruses like TMV, research into the antiviral mechanisms of similar alkaloids suggests that they may interfere with the virus assembly process. For example, the related alkaloid antofine has been found to interact favorably with the origin of assembly of TMV RNA (oriRNA), thereby disrupting the initiation of virus particle formation. plos.org It is plausible that matrine derivatives, including 14-Phenylthio Matridin-15-one, could exert their antiviral effects through similar mechanisms, such as binding to viral nucleic acids or proteins and interfering with essential stages of the viral life cycle.

Insecticidal and Acaricidal Activities

Matrine is a well-known botanical pesticide used in agriculture due to its broad-spectrum insecticidal effects and favorable environmental profile, being easily degradable and having low toxicity to non-target organisms. nih.govresearchgate.net Structural modification is a key strategy to enhance its potency. nih.gov

Derivatives of matrine have shown significant efficacy against a variety of agricultural pests. A study focused on 13/14-arylthioether matrine derivatives, a class to which 14-Phenylthio Matridin-15-one belongs, demonstrated notable antifeedant activity against the polyphagous pest Spodoptera exigua (beet armyworm). nih.gov Many of the synthesized compounds in this class exhibited remarkable antifeedant effects, with one derivative, compound 2q (14-(4-chlorophenylthio)matridin-15-one), showing an EC50 value of 0.038 mg/mL, which was approximately 125 times more active than the parent matrine compound. nih.gov Other matrine derivatives have also displayed potent insecticidal activity against pests like Mythimna separata (armyworm) and acaricidal activity against Tetranychus cinnabarinus (carmine spider mite). researchgate.net

| Compound Class | Target Pest | Activity Type | Notable Result | Reference |

|---|---|---|---|---|

| 14-Arylthioether Matrine Derivatives | Spodoptera exigua (Beet Armyworm) | Antifeedant | Compound 2q showed EC50 of 0.038 mg/mL, ~125x more active than matrine. | nih.gov |

| 15-Chloro-18-oximinoether Matrine Derivatives | Mythimna separata (Armyworm) | Insecticidal | Several derivatives displayed potent activity. | researchgate.net |

| 15-Chloro-18-oximinoether Matrine Derivatives | Tetranychus cinnabarinus (Carmine Spider Mite) | Acaricidal | Some derivatives were >6x more active than matrine. | researchgate.net |

| Matrine & Sophocarpine | Solenopsis invicta (Red Imported Fire Ant) | Insecticidal | Matrine showed a 7-day LC50 of 46.77 mg/L against minor workers. | mdpi.com |

The precise insecticidal mechanisms of action for many matrine derivatives are still under investigation. However, common targets for insecticides in the insect nervous system include acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs).

Acetylcholinesterase (AChE) Inhibition: AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine, terminating nerve signals. nih.gov Inhibition of this enzyme leads to an accumulation of acetylcholine, causing hyperstimulation of receptors and ultimately paralysis and death of the insect. nih.gov While organophosphates and carbamates are classic AChE inhibitors, studies on some matrine derivatives explore this as a potential mechanism. researchgate.net

Nicotinic Acetylcholine Receptor (nAChR) Antagonism: nAChRs are receptors for the neurotransmitter acetylcholine. nih.gov Neonicotinoid insecticides, for example, act as agonists of these receptors, causing overstimulation. Conversely, antagonists block the receptor, preventing nerve signal transmission. nih.gov Natural products have provided a wealth of nAChR antagonists. nih.gov Research into certain matrine derivatives has involved comparing the effects on nAChR, AChE, and voltage-gated sodium channels (VGSC) in pests to elucidate their primary mode of action. researchgate.net While a definitive mechanism for 14-Phenylthio Matridin-15-one has not been specified, its structural relation to other neurotoxic alkaloids suggests that interaction with these key insect nerve targets is a probable mechanism for its insecticidal activity.

Other Investigated Biological Activities

Anti-oxidative Stress Effects

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Research in this area typically investigates a compound's ability to mitigate oxidative damage through various mechanisms.

Potential mechanisms that could be investigated for a compound like 14-Phenylthio Matridin-15-one would include its capacity to:

Scavenge free radicals directly.

Upregulate the expression and activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).

Modulate signaling pathways involved in the oxidative stress response, for instance, the Nrf2-Keap1 pathway.

A hypothetical data table for such research might look like this:

| Parameter | Control Group | 14-Phenylthio Matridin-15-one Treated Group |

| ROS Levels | High | Reduced |

| SOD Activity | Low | Increased |

| MDA Levels | High | Reduced |

This table is for illustrative purposes only, as no data was found for 14-Phenylthio Matridin-15-one.

Immunosuppressive Modulations

Immunosuppressive agents are critical in the management of autoimmune diseases and in preventing organ transplant rejection. Preclinical studies in this field assess a compound's ability to modulate the immune response, often by examining its effects on various immune cells and signaling pathways.

Investigations could focus on the compound's impact on:

T-cell and B-cell proliferation and activation.

The production of pro-inflammatory and anti-inflammatory cytokines.

The function of antigen-presenting cells.

Key inflammatory signaling pathways, such as the NF-κB pathway.

A sample data table representing potential findings is shown below:

| Parameter | Control Group | 14-Phenylthio Matridin-15-one Treated Group |

| T-cell Proliferation | High | Inhibited |

| IL-2 Production | High | Reduced |

| NF-κB Activation | High | Suppressed |

This table is for illustrative purposes only, as no data was found for 14-Phenylthio Matridin-15-one.

Cardioprotective Effects

Cardioprotective effects of a compound are typically evaluated in preclinical models of cardiac injury, such as ischemia-reperfusion injury or drug-induced cardiotoxicity. The goal is to determine if the compound can protect the heart muscle from damage.

Mechanistic studies might explore whether the compound can:

Reduce infarct size following a simulated heart attack.

Inhibit apoptosis (programmed cell death) of cardiomyocytes.

Attenuate inflammatory responses in cardiac tissue.

Improve cardiac function parameters, such as ejection fraction.

An example of a data table for cardioprotective studies is provided here:

| Parameter | Ischemia-Reperfusion Control | 14-Phenylthio Matridin-15-one Treated |

| Infarct Size (%) | Large | Reduced |

| Caspase-3 Activity | High | Reduced |

| Cardiac Ejection Fraction (%) | Low | Improved |

This table is for illustrative purposes only, as no data was found for 14-Phenylthio Matridin-15-one.

Structure Activity Relationship Sar Studies of Matrine and Its Derivatives

Influence of the Phenylthio Moiety on Biological Activities

The introduction of a phenylthio group at the C-14 position of the matridine (B1240161) core is a key modification strategy aimed at enhancing the therapeutic potential of the parent compound. This modification, creating compounds like 14-Phenylthio Matridin-15-one, significantly alters the molecule's physicochemical properties, which in turn influences its interaction with biological targets. The main sites for structural modification on matrine (B1676216) are its C-13 and C-14 positions, which can greatly improve its anticancer effects. mdpi.com

Molecular docking studies on analogous compounds, such as those containing a thiophene (B33073) group (a structural relative of the phenyl group), have provided insights into how these moieties may function. mdpi.com Docking simulations with the anti-apoptotic protein Bcl-w revealed that the aromatic ring can form π-cation interactions with glycine (B1666218) residues in the active pocket. mdpi.com Furthermore, substituents on the aromatic ring can establish hydrophobic interactions with surrounding amino acid residues, including glutamic acid, arginine, and leucine. mdpi.com These interactions can stabilize the binding of the derivative to its target protein, potentially leading to enhanced biological activity, such as the induction of apoptosis in cancer cells. mdpi.com The introduction of a sulfur-linked aromatic group, as in a phenylthio derivative, is therefore a rational approach to improving the efficacy of matrine-based compounds.

Impact of Structural Modifications at Key Positions of the Matridine Core

The C-14 position on the D-ring of the matrine skeleton has been a primary focus for structural derivatization. mdpi.com Research has shown that introducing various substituents at this site can dramatically influence the compound's biological profile, particularly its anticancer and antibacterial activities. For example, a series of 14-methylene thiomatrine derivatives were synthesized to serve as potential agents for reversing chemoresistance in cancer cells. mdpi.com

Studies have demonstrated that the nature of the substituent at C-14 is critical. In one study investigating 14-position chiral matrine derivatives, compound Q4 exhibited the strongest activity against Propionibacterium acnes, with a minimum inhibitory concentration (MIC) of 0.007 mg/mL, which was superior to the positive control. nih.gov Another derivative, 3f , which contains a substituted thiophene group at C-14, showed synergistic inhibitory effects with the chemotherapy drug cisplatin (B142131) against resistant nasopharyngeal carcinoma cells. mdpi.comnih.gov These findings underscore the C-14 position as a critical determinant of biological function.

Table 1: Biological Activity of Selected C-14 Matrine Derivatives

| Compound | C-14 Substituent | Target/Cell Line | Activity | Reference |

|---|---|---|---|---|

| 3f | Thiophene derivative | CNE2/CDDP (Cisplatin-resistant nasopharyngeal carcinoma) | Synergistic effect with cisplatin | mdpi.com |

| Q4 | Chiral substituent | Propionibacterium acnes | MIC: 0.007 mg/mL | nih.gov |

| Q20 | Chiral substituent | Antibacterial targets | Activity comparable to positive controls | nih.gov |

| Q2 | Chiral substituent | Antibacterial targets | Activity comparable to positive controls | nih.gov |

This is an interactive data table. Users can sort and filter the data as needed.

The D-ring of matrine is the most frequently modified part of the molecule in the search for derivatives with improved pharmacological properties. semanticscholar.org Published studies have concentrated on the derivatization of positions C-13, C-14, and C-15, as well as opening the D-ring or combining it with aromatic rings. semanticscholar.org Modifications at the C-15 position have also yielded promising results. In one study, twenty-one derivatives based on modifications at the 15-site were synthesized, with the majority showing superior anticancer activity compared to the parent matrine compound. nih.gov Compound 5a from this series displayed potent anti-proliferative activity against HeLa, HCT116, and A549 cancer cell lines, with IC50 values of 9.02, 10.49, and 15.23 μM, respectively. nih.gov These comprehensive modifications of the D-ring highlight its importance in defining the biological activity of matrine derivatives.

Stereochemistry plays a pivotal role in the biological activity of chiral molecules, influencing their interactions with biological targets. nih.gov For matrine derivatives, the introduction of a substituent at the C-14 position can create a new chiral center, leading to the formation of different stereoisomers (enantiomers or diastereomers).

A recent study systematically investigated the antibacterial activity of 32 chiral matrine derivatives substituted at the C-14 position. nih.gov The results clearly demonstrated that the stereochemical configuration at this position is a critical factor for biological potency. Specifically, compounds with the R-configuration at C-14 exhibited significantly greater antibacterial activity than their corresponding S-configured counterparts. nih.gov This stereochemical preference suggests a specific three-dimensional binding orientation within the active site of the target protein, where one isomer fits more favorably than the other. This finding is crucial for the future design of potent matrine-based therapeutic agents, emphasizing that synthesis should be stereospecific to yield the more active isomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This method is instrumental in drug discovery for predicting the activity of novel molecules and optimizing lead compounds. mdpi.com

For matrine derivatives, three-dimensional QSAR (3D-QSAR) models have been successfully developed to understand the structural requirements for enhanced biological activity. nih.gov In a study on C-14 chiral matrine derivatives, a 3D-QSAR model was constructed to elucidate the relationship between the molecular structure and antibacterial potency. nih.gov The analysis revealed that steric fields had a more dominant influence than electrostatic fields on the observed activity. nih.gov This computational result aligns with the experimental findings that the spatial arrangement of atoms (i.e., the R vs. S configuration at C-14) is a primary determinant of potency. nih.gov

Other 3D-QSAR studies on matrine alkaloids, employing methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also shown significant statistical quality and excellent predictive ability for anti-HBV activity. researchgate.net These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, and other properties are favorable or unfavorable for activity, providing a roadmap for designing more effective derivatives. imist.ma The insights gained from QSAR models, often complemented by molecular docking simulations, offer powerful guidance for the rational design of new matrine derivatives with targeted biological activities. nih.govimist.ma

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For matrine (B1676216) derivatives, molecular docking simulations are crucial in elucidating their binding modes within the active sites of biological targets.

Research on various matrine derivatives has demonstrated the utility of molecular docking in understanding their mechanisms of action. For instance, in studies of novel matrine-hydroxamic acid derivatives with antifungal properties, molecular docking was employed to investigate their interactions with fungal proteins. rsc.org These simulations revealed that the antifungal activity involves multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org Similarly, docking studies on other matrine analogs have helped to identify key amino acid residues that are essential for binding and have provided a basis for structure-activity relationship (SAR) analysis. researchgate.net

In the context of 14-Phenylthio Matridin-15-one, molecular docking simulations could be instrumental in predicting its binding affinity and selectivity for various protein targets. The introduction of the phenylthio group at the C-14 position is expected to significantly influence its interaction profile. tandfonline.com Docking studies would allow for the visualization of how the sulfur atom and the phenyl ring of the substituent engage with the target's binding pocket, potentially forming unique hydrophobic or pi-stacking interactions. This information is invaluable for identifying potential therapeutic targets and for optimizing the lead compound.

In Silico Screening and Rational Design of Novel Derivatives

In silico screening and rational drug design are integral components of modern drug discovery, enabling the efficient identification and optimization of lead compounds. These computational approaches are particularly valuable in the development of novel matrine derivatives with enhanced biological activities.

The process often begins with the parent compound, matrine, which has a wide range of pharmacological effects, including anti-inflammatory, anti-tumor, and antiviral properties. medchemexpress.comcymitquimica.com However, its clinical application can be limited by factors such as low bioavailability. frontiersin.org Structural modifications are therefore undertaken to create derivatives with improved efficacy. frontiersin.orgfrontiersin.org

Computational tools play a significant role in this process. For example, in silico tools have been used to evaluate the mutagenic potential of matrine and its N-oxide, oxymatrine. researchgate.netoup.com Furthermore, the design of novel matrine derivatives often involves computational analysis to predict their properties. A recent study on matrine-hydroxamic acid derivatives showcased the use of 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) analysis to identify the structural features crucial for antifungal activity. nih.gov This type of analysis helps in understanding how different substituents on the matrine scaffold affect its biological activity, thereby guiding the rational design of more potent compounds. nih.gov

For 14-Phenylthio Matridin-15-one, in silico screening could be used to explore a virtual library of its derivatives, where the phenylthio moiety is further modified to enhance desired properties. Rational design principles, informed by molecular docking and QSAR studies, would facilitate the development of new analogs with potentially superior therapeutic profiles.

Conformational Analysis and Energetic Profiles

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. Conformational analysis and the study of energetic profiles provide insights into the stable conformations of a molecule and the energy barriers between them.

For matrine, it is known that the molecule contains four six-membered rings and can exist in different chair and boat conformations. frontiersin.org The chair conformation is considered the most stable due to its lower energy. frontiersin.org The specific stereochemistry of matrine, with its four chiral centers, also plays a crucial role in its biological activity. frontiersin.org

Future Research Trajectories and Applications

Development of Advanced Synthetic Methodologies for Novel Derivatives

The synthesis of matrine (B1676216) derivatives is a cornerstone of unlocking their therapeutic potential. researchgate.net For 14-Phenylthio Matridin-15-one and other novel analogs, future research will likely focus on developing more efficient, stereoselective, and environmentally friendly synthetic strategies.

Current methodologies for modifying the matrine core often involve multi-step processes. mdpi.com For instance, the introduction of arylthioether groups at the C-14 position has been achieved through reactions involving deprotonation with strong bases like lithium diisopropylamide (LDA) followed by reaction with diphenyl sulfides. nih.govacs.org This process, however, can result in a mixture of epimers, necessitating complex purification steps. nih.govacs.org

Future synthetic advancements could explore:

Metal-Free Reactions: While some current methods are metal-free, further exploration of organocatalysis and other green chemistry approaches could reduce the environmental impact and cost of synthesis. nih.govacs.org

Flow Chemistry: The application of continuous flow technologies could offer better control over reaction parameters, improve safety, and facilitate scalability for the production of 14-Phenylthio Matridin-15-one and its derivatives.

Combinatorial Chemistry: The generation of libraries of C-14 substituted matrine derivatives with diverse arylthio, alkylthio, or other functional groups could be accelerated through combinatorial approaches. This would enable a more rapid exploration of the structure-activity relationships (SAR).

These advanced synthetic methodologies will be crucial for generating a wider array of novel derivatives based on the 14-Phenylthio Matridin-15-one scaffold, paving the way for the discovery of compounds with enhanced potency and selectivity. nih.gov

Identification of Undiscovered Biological Activities and Therapeutic Niches

Matrine and its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and insecticidal properties. mdpi.comnih.gov The introduction of a phenylthio group at the C-14 position, as in 14-Phenylthio Matridin-15-one, can significantly alter the compound's physicochemical properties and, consequently, its biological activity profile.

Future research should be directed towards a systematic screening of 14-Phenylthio Matridin-15-one and related analogs to uncover novel therapeutic applications. Based on the known activities of C-14 modified matrine derivatives, several areas warrant investigation:

Anticancer Activity: Modifications at the C-14 position have been shown to enhance the anticancer effects of matrine. nih.govmdpi.com For example, introducing a thiophene (B33073) structure at C-14 has been explored to improve drug resistance reversal in cancer cells. mdpi.com Therefore, 14-Phenylthio Matridin-15-one should be evaluated against a broad panel of cancer cell lines, including drug-resistant strains.

Antiviral Activity: Certain matrine-type alkaloids have shown antiviral activity against viruses like Coxsackie virus B3 and influenza A. nih.gov The lipophilicity and electronic properties of the phenylthio group could influence interactions with viral proteins or host cell factors, potentially leading to new antiviral leads.

Insecticidal and Antifeedant Activity: The introduction of arylthioether groups at the C-14 position of matrine has resulted in derivatives with potent antifeedant activity against agricultural pests like Spodoptera exigua. nih.govacs.orgacs.org This suggests a promising avenue for developing 14-Phenylthio Matridin-15-one as a novel, environmentally friendly pesticide.

Neuroprotective Effects: Given that matrine itself exhibits neuroprotective properties, it would be valuable to explore whether the addition of the phenylthio group can modulate these effects, potentially offering new therapeutic strategies for neurodegenerative diseases.

The table below summarizes the reported biological activities of some C-14 modified matrine derivatives, providing a rationale for the proposed investigations into 14-Phenylthio Matridin-15-one.

| Derivative Type | Biological Activity | Reference |

| 14-Arylthioether Matrines | Antifeedant | nih.govacs.org |

| 14-Acylhydrazone Matrines | Antiviral (Anti-TMV) | mdpi.com |

| 14-(N-substituted-2-pyrromethylene) Matrines | Cytotoxic (Anticancer) | nih.gov |

| 14-((thiophen-2-yl)methylene)thiomatrine | Drug Resistance Reversal | mdpi.com |

| (-)-14β-hydroxymatrine | Antiviral (Anti-CVB3) | nih.gov |

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how a compound exerts its biological effects at the molecular level is fundamental for its development as a therapeutic agent. For 14-Phenylthio Matridin-15-one, a key future research trajectory will be the detailed elucidation of its mechanism of action. mdpi.com

Research on other matrine derivatives has revealed that they can modulate multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. nih.gov For instance, some derivatives exert their anticancer effects by inducing cell cycle arrest and apoptosis. researchgate.net

To unravel the mechanisms of 14-Phenylthio Matridin-15-one, a multi-pronged approach will be necessary:

Target Identification: Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling, and computational target prediction, can be employed to identify the specific cellular proteins that 14-Phenylthio Matridin-15-one binds to.

Pathway Analysis: Once potential targets are identified, downstream signaling pathways can be investigated using techniques like Western blotting, qPCR, and reporter gene assays. This will help to understand how the binding of the compound to its target translates into a cellular response.

Structural Biology: Obtaining the crystal structure of 14-Phenylthio Matridin-15-one in complex with its target protein(s) would provide invaluable insights into the specific molecular interactions driving its activity. This information can then be used for the rational design of more potent and selective derivatives.

Omics Approaches: The use of genomics, proteomics, and metabolomics can provide a global view of the cellular changes induced by 14-Phenylthio Matridin-15-one, helping to identify novel targets and pathways.

Exploration of Matrine-Based Compounds as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, well-characterized bioactive molecules can serve as powerful tools to investigate complex biological processes. Matrine derivatives, including 14-Phenylthio Matridin-15-one, could be developed as chemical probes to explore cellular pathways and protein functions.

A chemical probe is a small molecule that is used to study a specific protein or pathway in a cellular or in vivo context. To be effective, a chemical probe should be potent, selective, and have a well-understood mechanism of action.

Future research in this area could involve:

Functionalization for Probe Development: Modifying the structure of 14-Phenylthio Matridin-15-one to incorporate reporter tags, such as fluorescent dyes or biotin, would enable its use in various biochemical and imaging assays. This would allow for the visualization of the compound's subcellular localization and its interaction with target proteins.

Target Validation: Once a specific protein target for 14-Phenylthio Matridin-15-one is identified and validated, the compound can be used as a probe to study the function of that protein in health and disease. For example, it could be used to investigate the role of its target in a particular signaling pathway or disease model.

The development of 14-Phenylthio Matridin-15-one and related compounds as chemical probes would not only advance our understanding of their own therapeutic potential but also contribute valuable tools to the broader biomedical research community for the exploration of fundamental biological questions.

Q & A

Q. What are the established synthetic routes for 14-Phenylthio Matridin-15-one, and what analytical techniques are recommended for confirming its structural integrity?

- Methodological Answer : Synthetic routes typically involve thiolation of the parent Matridin-15-one scaffold using phenylthiol derivatives under controlled alkaline conditions. Key steps include:

- Purification via column chromatography (silica gel, chloroform/methanol gradient) .

- Structural confirmation using -NMR and -NMR to verify the phenylthio substitution at position 14, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .

For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, ensuring ≥95% purity for pharmacological studies .

Q. How should researchers design in vitro experiments to assess the anticancer activity of 14-Phenylthio Matridin-15-one across different cancer cell lines?

- Methodological Answer :

- Cell Line Selection : Use panels representing diverse malignancies (e.g., HepG2 for liver cancer, A549 for non-small cell lung cancer) to evaluate tissue-specific efficacy .

- Dose-Response Analysis : Test concentrations ranging from 1 µM to 100 µM over 24–72 hours, using MTT or resazurin assays to quantify viability .

- Control Groups : Include untreated cells and a positive control (e.g., cisplatin) to benchmark activity. Normalize data to solvent-only controls (e.g., DMSO ≤0.1%) .

Q. What standardized protocols exist for evaluating the solubility and stability of 14-Phenylthio Matridin-15-one in biological matrices?

- Methodological Answer :

- Solubility Testing : Prepare saturated solutions in PBS, DMSO, and cell culture media (e.g., DMEM + 10% FBS) at 37°C, followed by centrifugation and supernatant analysis via UV-Vis spectroscopy .

- Stability Assessment : Incubate the compound at 2–8°C (long-term storage) and 25°C (short-term) for 1–4 weeks. Monitor degradation via HPLC, noting pH-dependent instability in acidic buffers (pH < 5) .

Advanced Research Questions

Q. What strategies can resolve contradictory data regarding the apoptotic versus necroptotic pathways induced by 14-Phenylthio Matridin-15-one in different studies?

- Methodological Answer :

- Pathway Inhibition : Use caspase inhibitors (e.g., Z-VAD-FMK) to distinguish apoptosis from necroptosis. Concurrently, assess RIP1/RIP3 phosphorylation via Western blot .

- Single-Cell Analysis : Employ flow cytometry with Annexin V/PI staining and high-content imaging to quantify subpopulations undergoing apoptosis or necroptosis .

- Transcriptomic Profiling : Perform RNA-seq on treated cells to identify upregulated death pathways, cross-referencing with databases like KEGG .

Q. How can researchers optimize the pharmacokinetic properties of 14-Phenylthio Matridin-15-one to enhance bioavailability in preclinical models?

- Methodological Answer :

- Formulation Strategies : Encapsulate the compound in PEGylated liposomes or polymeric nanoparticles to improve aqueous solubility and prolong circulation time .

- In Vivo PK Studies : Administer the compound intravenously/orally to rodents, collecting plasma samples at intervals (0.5–24 hrs). Quantify plasma levels via LC-MS/MS and calculate AUC, , and .

- Metabolic Stability : Incubate with liver microsomes to identify major metabolites and CYP450 isoforms involved, guiding structural modifications to reduce clearance .

Q. What experimental designs are recommended to address conflicting reports on the compound’s antioxidant vs. pro-oxidant effects in different cellular contexts?

- Methodological Answer :

- ROS Quantification : Use fluorescent probes (e.g., DCFH-DA) in tandem with antioxidant enzymes (e.g., catalase, SOD) to dissect ROS sources .

- Nrf2 Pathway Analysis : Measure nuclear translocation of Nrf2 via immunofluorescence and downstream gene expression (e.g., HO-1, NQO1) using qRT-PCR .

- Dose-Dependency : Test sub-cytotoxic vs. cytotoxic concentrations, as pro-oxidant effects often dominate at higher doses due to mitochondrial dysfunction .

Data Analysis & Reproducibility

Q. How should researchers statistically analyze dose-response data to account for variability in 14-Phenylthio Matridin-15-one’s IC values across cell lines?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC with 95% confidence intervals .

- Meta-Analysis : Aggregate results from ≥3 independent experiments, applying mixed-effects models to account for inter-experiment variability .

- Outlier Identification : Use Grubbs’ test to exclude extreme values, ensuring robustness in EC determination .

Q. What validation steps are critical when replicating studies on 14-Phenylthio Matridin-15-one’s mitochondrial fission inhibition in HepG2 cells?

- Methodological Answer :

- Mitochondrial Morphometry : Quantify fission/fusion events via confocal microscopy using MitoTracker Red and ImageJ plugins (e.g., MiNA) .

- Knockdown Controls : Silence DRP1 or FIS1 using siRNA to confirm the compound’s specificity for mitochondrial dynamics .

- ATP/Oxygen Consumption : Measure ATP production (luciferase assay) and OCR (Seahorse Analyzer) to link morphology to functional outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.